2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide -

2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Catalog Number: EVT-3658007
CAS Number:
Molecular Formula: C25H24FN3O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ponatinib (3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide)

  • Compound Description: Ponatinib is a tyrosine kinase inhibitor that functions as an anticancer agent, specifically for the treatment of chronic myeloid leukemia (CML) []. The drug is known to target the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant [].

Imatinib (4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide)

  • Compound Description: Imatinib, an anticancer drug, acts as a tyrosine kinase inhibitor. It is primarily used in the treatment of leukemia due to its ability to specifically target tyrosine kinases [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide

  • Compound Description: This compound exhibits potent inhibitory activity against the butyrylcholinesterase enzyme, demonstrating an IC50 value of 0.82 ± 0.001 μM []. Its potential as a therapeutic agent for Alzheimer's disease is currently being explored due to its cholinesterase inhibitory properties [].

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

  • Compound Description: BN 80933 acts as both a neuronal nitric oxide synthase inhibitor and an antioxidant []. This dual-action compound has demonstrated neuroprotective effects in animal models of cerebral ischemia, signifying its potential as a treatment option for stroke [].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA has demonstrated significant inhibitory effects on osteoclast differentiation, without causing cytotoxic effects []. It achieves this by downregulating the expression of osteoclast-specific markers and reducing bone resorption []. This suggests NAPMA could be a potential drug candidate for treating osteoporosis and other bone diseases linked to excessive bone resorption [].

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

  • Compound Description: PPOAC-Bz has been identified as a strong inhibitor of osteoclastogenesis []. This compound exhibits its effects by altering the expression of osteoclast-specific genes and suppressing the formation of mature osteoclasts []. These findings suggest PPOAC-Bz could be a promising drug candidate for treating bone diseases associated with osteolysis [].

7. 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide* Compound Description: This compound was synthesized and characterized using a variety of techniques, including X-ray diffraction and density functional theory (DFT) calculations []. Its crystal structure revealed a three-dimensional framework structure stabilized by N–H···O and O–H···O hydrogen bonds [].* Relevance: This compound shares the benzamide core structure with 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, indicating they belong to the same chemical class.

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is an antifungal medication used to treat various fungal infections []. Its molecular structure has been thoroughly analyzed using X-ray diffraction, revealing a complex structure with variations in the conformation of certain moieties [].

9. N-(4-Methyl phenyl)-2-(3-nitro-benzamido) benzamide* Compound Description: This compound is a novel bis-amide that was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction []. Structural analysis revealed that the molecules are interconnected by N–H···O and C–H···O hydrogen bonds within the crystal lattice [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are benzamide derivatives, sharing the common structural feature of a benzamide group. This suggests potential similarities in their chemical properties and potential biological activities.

N-{4-[4-(4,7-Dimethoxy-benzo[b]thiophene-2-carbonyl)-1-piperazinyl]-phenyl}-arylcarboxamides

  • Compound Description: This class of benzothiophene arylpiperazine derivatives has been synthesized and investigated for its potential as serotonergic agents with affinity for the 5-HT1A receptor [].

N-[2-(4-Acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, effectively reducing bone resorption and showing potential as a treatment for osteoclast-related bone diseases [].

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

  • Compound Description: The crystal structure of this compound reveals the presence of intermolecular hydrogen bonding and π–π interactions, providing insights into its solid-state packing [].

4-[4-(3-Phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives

  • Compound Description: These derivatives have been identified as potential inhibitors of Salmonella biofilms, particularly 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole [].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

  • Compound Description: This compound was successfully synthesized using a microwave-assisted Fries rearrangement approach. The synthesis, along with its structural analysis using X-ray diffraction and theoretical studies, has been reported [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation, selective AKT inhibitor developed for its anticancer properties [, ]. It exhibits low activity in inducing keratinocyte apoptosis, making it a promising candidate with a potentially improved cutaneous safety profile compared to other AKT inhibitors [].

6-Fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound belongs to the quinolone family and demonstrates antimicrobial activity, particularly against Gram-positive bacteria []. Its enantiomers display significant differences in potency, indicating a chiral influence on its biological activity [].

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This compound, along with its derivatives, has demonstrated potent anti-inflammatory activity, surpassing the potency of Indomethacin in certain instances [].

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This 1,4-dihydropyridine (1,4-DHP) derivative was synthesized and characterized using a combination of spectroscopic techniques and X-ray crystallography []. DFT analysis and bond order modeling were also employed to understand its structural features and potential biological activities [].

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a PET imaging agent designed for visualizing monoacylglycerol lipase (MAGL) in the brain []. It exhibits reversible binding kinetics to MAGL, making it a valuable tool for investigating MAGL levels in both normal and diseased states [].

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: ZINC18057104 was identified through virtual screening as a potential inhibitor of E. coli DNA gyrase, the target of quinolone antibiotics []. It exhibits antimicrobial activity against E. coli, including quinolone-resistant strains [].

N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

  • Compound Description: S-23121 is metabolized extensively in rats, forming various metabolites including sulfonic acid conjugates, sulfates, and glucuronides [, ].

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: This compound's crystal structure has been elucidated using X-ray diffraction, revealing key structural features such as the orientation of its phenyl rings and intermolecular interactions [].

23. 3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide* Compound Description: This compound is being investigated for its potential in preventing and treating neurodegenerative diseases, specifically by targeting the S1 pocket of GCP II []. * Relevance: This compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are both benzamide derivatives, suggesting they share a common chemical class and may have overlapping biological activities.

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor with potential for treating gastrointestinal stromal tumors []. It exhibits strong antiproliferative activity against various KIT mutant-driven cell lines and possesses favorable pharmacokinetic properties [].

25. 2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)-N-[4-(methylsulfanyl)phenyl]hydrazine-1-carbo­thio­amide* Compound Description: The crystal structure of this compound has been determined and reveals the presence of intramolecular hydrogen bonding and π–π stacking interactions, providing insights into its solid-state packing and potential biological interactions [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a fluorine atom directly attached to a benzene ring. This common structural feature might contribute to comparable physicochemical properties, although their core structures differ.

26. 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide* Compound Description: This compound's crystal structure, solved using X-ray diffraction, highlights the influence of intermolecular N—H⋯O hydrogen bonds in its solid-state architecture [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a common structural feature: a fluorine atom directly attached to a benzamide group. This similarity suggests they belong to the same chemical class and may display similar chemical properties.

27. (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide* Compound Description: This benzamide derivative has been structurally characterized using single-crystal X-ray diffraction, revealing details about its molecular geometry and crystal packing [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the fundamental benzamide core structure. This structural similarity suggests they belong to the same chemical class and may exhibit similar chemical properties.

Properties

Product Name

2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

IUPAC Name

2-fluoro-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H24FN3O2/c1-18-6-8-19(9-7-18)25(31)29-16-14-28(15-17-29)21-12-10-20(11-13-21)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

CBXCKPPYABTFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.